REACTION_CXSMILES
|
O.O.Br[C:4]1[C:5]([CH3:16])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([S:10]([OH:13])(=[O:12])=[O:11])[CH:9]=1>CO.[Pd]>[CH3:15][O:14][C:7]1[CH:6]=[C:5]([CH3:16])[CH:4]=[CH:9][C:8]=1[S:10]([OH:13])(=[O:12])=[O:11] |f:0.1.2|
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Name
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5-bromo-2-methoxy-4-methylbenzenesulfonic acid dihydrate
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Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
O.O.BrC=1C(=CC(=C(C1)S(=O)(=O)O)OC)C
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 60° C.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered over celite and
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)C)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |